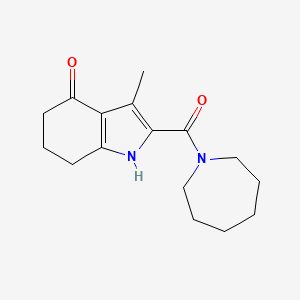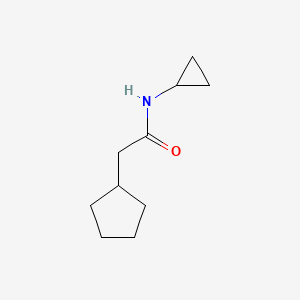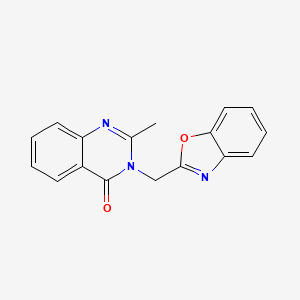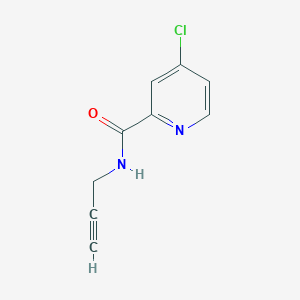
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one, also known as AMTI, is a chemical compound that has been used in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one acts as a selective antagonist of the mu opioid receptor, which is responsible for the analgesic effects of opioids. By blocking the mu opioid receptor, 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one can reduce the analgesic effects of opioids and prevent their addictive properties. 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has also been found to act as a partial agonist of the kappa opioid receptor, which can lead to the activation of this receptor and the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has been found to have different biochemical and physiological effects, depending on the receptor it interacts with. By blocking the mu opioid receptor, 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one can reduce the analgesic effects of opioids and prevent their addictive properties. By acting as a partial agonist of the kappa opioid receptor, 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one can lead to the activation of this receptor and the regulation of mood, anxiety, and stress.
实验室实验的优点和局限性
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has several advantages and limitations for lab experiments. One advantage is its selectivity for the mu opioid receptor, which can lead to more specific results in studies involving this receptor. However, its partial agonist activity at the kappa opioid receptor can complicate the interpretation of results in studies involving this receptor. Another limitation is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one. One direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the study of its effects on other opioid receptors, such as the delta opioid receptor, which is involved in the regulation of mood and pain. Additionally, the study of 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one in combination with other compounds, such as opioid agonists and antagonists, can provide insights into the interactions between different receptors and their effects on pain management and addiction.
合成方法
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one can be synthesized using different methods, including the reaction of 3-methylindole-4,7-dione with azepane-1-carboxylic acid, followed by hydrogenation, cyclization, and dehydration. Another method involves the reaction of 2,3-dihydro-1H-indol-4-one with azepane-1-carboxylic acid, followed by hydrogenation and dehydration.
科学研究应用
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has been used in various scientific research applications, including the study of opioid receptors, which are involved in pain management and addiction. 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has been found to be a selective antagonist of the mu opioid receptor, which is responsible for the analgesic effects of opioids. This compound has also been used in the study of the kappa opioid receptor, which is involved in the regulation of mood, anxiety, and stress.
属性
IUPAC Name |
2-(azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-14-12(7-6-8-13(14)19)17-15(11)16(20)18-9-4-2-3-5-10-18/h17H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJCDFWLCZYEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)




![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)


![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)


![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)